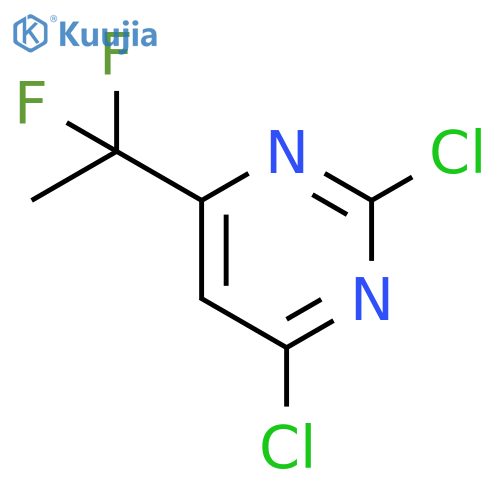

Cas no 1246034-15-0 (2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine)

1246034-15-0 structure

商品名:2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine

2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine

- PB40060

- SCHEMBL113146

- PS-16093

- AKOS023601193

- 1246034-15-0

- SY321619

- D96591

- MFCD26728261

- Pyrimidine, 2,4-dichloro-6-(1,1-difluoroethyl)-

-

- インチ: 1S/C6H4Cl2F2N2/c1-6(9,10)3-2-4(7)12-5(8)11-3/h2H,1H3

- InChIKey: AZYZNBTXZQNJGY-UHFFFAOYSA-N

- ほほえんだ: C1(Cl)=NC(C(F)(F)C)=CC(Cl)=N1

計算された属性

- せいみつぶんしりょう: 211.9719598g/mol

- どういたいしつりょう: 211.9719598g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 168

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 25.8Ų

じっけんとくせい

- 密度みつど: 1.475±0.06 g/cm3(Predicted)

- ふってん: 244.5±35.0 °C(Predicted)

- 酸性度係数(pKa): -4.96±0.32(Predicted)

2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM617542-250mg |

2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |

1246034-15-0 | 95%+ | 250mg |

$396 | 2023-02-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH064-500MG |

2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |

1246034-15-0 | 97% | 500MG |

¥ 3,630.00 | 2023-03-31 | |

| eNovation Chemicals LLC | Y1053104-250MG |

2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |

1246034-15-0 | 97% | 250mg |

$410 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1053104-100mg |

2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |

1246034-15-0 | 97% | 100mg |

$255 | 2025-02-20 | |

| eNovation Chemicals LLC | Y1053104-1g |

2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |

1246034-15-0 | 97% | 1g |

$1020 | 2025-02-20 | |

| 1PlusChem | 1P00MYWA-250mg |

2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |

1246034-15-0 | 95% | 250mg |

$380.00 | 2024-07-10 | |

| abcr | AB571657-500mg |

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine; . |

1246034-15-0 | 500mg |

€887.20 | 2024-04-20 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1693591-1g |

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine |

1246034-15-0 | 98% | 1g |

¥11355.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBCH064-1g |

2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |

1246034-15-0 | 97% | 1g |

¥5439.0 | 2024-04-25 | |

| Ambeed | A1382341-250mg |

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine |

1246034-15-0 | 97% | 250mg |

$468.0 | 2024-04-25 |

2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine 関連文献

-

Krishna K. Pandey Dalton Trans., 2012,41, 3278-3286

-

Chuanwei Li,Zhanwei Liu,Huimin Xie,Dan Wu Nanoscale, 2014,6, 13409-13415

-

Chaopeng Fu,Leigh Aldous,Edmund J. F. Dickinson,Richard G. Compton New J. Chem., 2012,36, 774-780

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Oliver D. John Food Funct., 2020,11, 6946-6960

1246034-15-0 (2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine) 関連製品

- 1956436-11-5((1R)-1-(3-fluoro-4-nitrophenyl)ethan-1-ol)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)

- 4964-69-6(5-Chloroquinaldine)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 689265-30-3(4-bromo-N-2-(2-methyl-1H-indol-1-yl)ethylbenzene-1-sulfonamide)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1246034-15-0)2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine

清らかである:99%/99%/99%/99%/99%

はかる:100mg/250mg/500mg/1g/5g

価格 ($):263.0/421.0/702.0/1052.0/3156.0